5-Bromo-6-cyclopropylpyrazin-2-amine
Description
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-6-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-7-6(4-1-2-4)11-5(9)3-10-7/h3-4H,1-2H2,(H2,9,11) |
InChI Key |
XZHBABHHMGZELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropylation Reactions
One approach to introducing a cyclopropyl group into a pyrazine ring involves the use of cyclopropylation reactions. The Chan-Lam cyclopropylation method is particularly useful for appending cyclopropyl groups to azaheterocycles like pyrazines. This method employs potassium cyclopropyl trifluoroborate and a copper catalyst, such as Cu(OAc)₂, in the presence of 1,10-phenanthroline and oxygen as the terminal oxidant.
| Reagent | Role | Conditions |
|---|---|---|
| Potassium cyclopropyl trifluoroborate | Cyclopropyl donor | 1 atm O₂, 70 °C, toluene/H₂O (3:1) |
| Cu(OAc)₂ | Catalyst | 10% loading |
| 1,10-Phenanthroline | Ligand | Enhances reaction efficiency |
| K₂CO₃ | Base | Facilitates transmetalation |
Synthesis via Suzuki-Miyaura Coupling
Another method for introducing a cyclopropyl group involves the Suzuki-Miyaura coupling reaction. This approach requires a brominated pyrazine derivative and cyclopropyl boronic acid. The reaction is typically catalyzed by palladium and requires a base such as sodium carbonate or potassium carbonate.
| Reagent | Role | Conditions |
|---|---|---|
| Cyclopropyl boronic acid | Cyclopropyl donor | Pd(PPh₃)₄ catalyst, Na₂CO₃ or K₂CO₃ base |
| Brominated pyrazine | Starting material | Solvent: DMF/MeCN or similar |
Synthesis via Direct Bromination and Cyclopropylation
Direct bromination of a cyclopropyl-substituted pyrazine can be achieved using brominating agents like N-bromosuccinimide (NBS). The cyclopropyl group can be introduced prior to bromination using methods similar to those described above.
| Reagent | Role | Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Brominating agent | Solvent: DMF or similar, room temperature |
Applications and Research Findings
5-Bromo-6-cyclopropylpyrazin-2-amine and similar compounds are of interest in drug discovery and development, particularly in the synthesis of PROTAC degraders. These molecules have the potential to target specific proteins involved in diseases, offering a novel approach to therapy.
Analytical Techniques
To analyze the structure and properties of This compound , various analytical techniques can be employed, including NMR spectroscopy, mass spectrometry, and chromatography. These techniques are essential for confirming the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-cyclopropylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
5-Bromo-6-cyclopropylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include halogenated (e.g., chloro) and alkyl-substituted (e.g., methyl) pyrazin-2-amine derivatives, as well as pyridine-based analogs. The table below summarizes their molecular properties:
*Inferred data due to lack of direct literature.
Electronic and Steric Effects
- Halogen vs. Alkyl Substituents: Chloro (electron-withdrawing) increases polarity and may enhance electrophilic reactivity, while methyl (electron-donating) improves solubility in non-polar solvents.
- Steric Impact : Cyclopropyl’s bulkiness (compared to methyl or chloro) could hinder nucleophilic substitution at position 6, altering reaction pathways in synthetic applications .
Physicochemical Properties
- Lipophilicity : Cyclopropyl’s three-carbon ring may increase lipophilicity compared to methyl or chloro analogs, affecting membrane permeability in biological systems.
- Thermal Stability: Strain in the cyclopropyl ring could reduce thermal stability relative to non-strained analogs.
Biological Activity
5-Bromo-6-cyclopropylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
Molecular Formula: C₇H₈BrN₃
Molecular Weight: 214.06 g/mol
IUPAC Name: this compound
CAS Number: [insert CAS number if available]
The compound features a pyrazine ring with a bromine atom at position 5 and a cyclopropyl group at position 6, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its lipophilicity, which may facilitate membrane permeability and improve its interaction with cellular targets. The cyclopropyl moiety is known to influence the compound's pharmacokinetic properties, potentially enhancing its efficacy against specific biological pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with cyclopropyl substitutions have shown improved inhibition against viral replication. A related compound demonstrated a potent antiviral effect with a pMIC50 value of 7.0 nM, indicating significant activity against viral targets .
Anticancer Properties
The compound's structure suggests potential applications in cancer therapy. Research indicates that derivatives with similar pyrazine frameworks can inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation. For example, the inhibition of CTPS (cytidine triphosphate synthase) has been linked to reduced tumor growth in various cancer models .
Comparative Biological Activity
To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:
| Compound Name | pMIC50 Value (nM) | Biological Activity |
|---|---|---|
| This compound | 7.0 | Antiviral |
| 5-Chloro derivative | 6.3 | Moderate antiviral |
| Cyclopropyl analog | 9.0 | Enhanced antiviral effect |
| Isopropyl derivative | 5.9 | Reduced activity |
The data indicates that structural modifications significantly impact the biological efficacy of these compounds.
Case Studies
- Antiviral Efficacy Study : A recent investigation into cyclopropyl-substituted pyrazines revealed that introducing a cyclopropyl group markedly increased antiviral activity compared to their non-cyclopropyl counterparts. The study reported that the compound exhibited a pMIC50 value significantly lower than that of other tested analogs, suggesting superior efficacy against viral infections .
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by targeting nucleotide synthesis pathways, thus providing a promising avenue for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-cyclopropylpyrazin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and cyclopropane introduction. A validated route (e.g., for analogous pyrazine derivatives) starts with bromination of a pyrazin-2-amine precursor using HBr/NaNO₂ in THF at 0°C, followed by cyclopropylation via Suzuki coupling or nucleophilic substitution . Optimization includes:
- Temperature control : Maintaining 0°C during bromination minimizes side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyclopropane coupling efficiency .
- Purification : Flash chromatography (SiO₂, PE/EA 20:1) yields >95% purity .
- Yield enhancement : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
Q. How is this compound characterized structurally and chemically?
Methodological Answer:
- Spectroscopy : ¹³C NMR (CDCl₃) identifies peaks at δ 146.84 (pyrazine C) and 136.49 (Br-substituted C) . Mass spectrometry confirms molecular weight (e.g., m/z 224.03 [M+H]⁺).
- Crystallography : Single-crystal X-ray diffraction via SHELX software resolves the cyclopropyl group’s spatial orientation and Br/NH₂ bonding angles .
- Purity analysis : HPLC (C18 column, acetonitrile/water gradient) detects impurities <2% .
Q. What are the solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : Soluble in DMSO (50 mg/mL) and THF, but poorly in water (<1 mg/mL). Solubility improves with sonication at 37°C .
- Storage : Stable at -80°C for 6 months in amber vials; degradation occurs at room temperature (20% loss in 30 days) .
- Safety : Use fume hoods due to acute toxicity (LD₅₀: 150 mg/kg in rats) and avoid skin contact (WGK Germany Class 3) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (SMILES: CNC1=NC=C(C=N1)Br) to identify key residues (e.g., Lys123 hydrogen bonding) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- ADMET prediction (SwissADME) : LogP ~2.1 suggests moderate blood-brain barrier penetration, but high hepatotoxicity risk (ToxScore: 0.78) .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Enzyme assays : Compare inhibition of target enzymes (e.g., CYP450 isoforms) under standardized conditions (pH 7.4, 37°C) .
- Meta-analysis : Use tools like RevMan to aggregate data from independent studies, identifying outliers via funnel plots .
Q. How to design experiments to study substituent effects on reactivity and bioactivity?
Methodological Answer:
- Factorial design : Vary substituents (e.g., Br vs. Cl, cyclopropyl vs. methyl) and reaction parameters (temperature, solvent) to identify synergistic effects .
- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants for bromine displacement in different solvents (k₁ in DMF: 0.15 s⁻¹ vs. 0.08 s⁻¹ in THF) .
- SAR analysis : Compare EC₅₀ values of analogs (e.g., 5-Bromo-6-fluoropyrazin-2-amine: EC₅₀ = 12 μM vs. 5-Bromo-6-chloro: EC₅₀ = 8 μM) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous flow reactors : Reduce byproduct formation (e.g., dibromo impurities) by controlling residence time (2.5 min) and pressure (10 bar) .
- In-line monitoring : Use PAT tools (e.g., FTIR probes) to track reaction progress and adjust parameters in real time .
- Crystallization optimization : Screen anti-solvents (e.g., hexane vs. ether) to improve crystal habit and filtration efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
